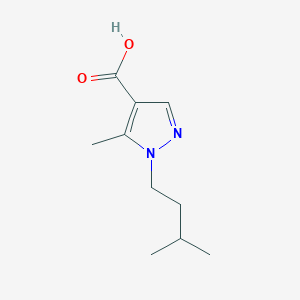

5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1-(3-methylbutyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-7(2)4-5-12-8(3)9(6-11-12)10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYALHLSPDGBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications. One common method involves the reaction of 3-methylbutylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives and their antibacterial activities, suggesting that this compound could be a potential candidate for developing new antimicrobial agents .

Anti-Cancer Properties

The pyrazole scaffold is known for its versatility in medicinal chemistry. Some studies have reported that compounds with a pyrazole structure can exhibit anti-cancer activity. The specific application of 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid in cancer treatment remains to be fully explored, but the structural features suggest potential for further investigation .

Enzyme Inhibition

Certain pyrazole derivatives have been studied for their ability to inhibit specific enzymes related to various diseases. The potential of 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid in enzyme inhibition could be a promising area for future research, particularly in the context of metabolic disorders .

Agricultural Applications

Pesticide Development

5-Methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid is recognized for its role as an intermediate in the synthesis of novel pesticides. Pyrazole derivatives are increasingly utilized in the development of environmentally friendly pesticides due to their effectiveness and lower toxicity profiles compared to traditional chemicals. The compound has been noted as a key intermediate for synthesizing various agrochemicals .

Fungicidal Properties

Research has also indicated that pyrazole derivatives possess fungicidal properties. The application of 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid in developing fungicides could enhance crop protection strategies against fungal pathogens .

Case Study 1: Antimicrobial Screening

A study conducted on various pyrazole derivatives, including 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid, demonstrated significant antibacterial activity against Gram-positive bacteria. The compound was tested alongside other derivatives, showing comparable efficacy .

Case Study 2: Pesticide Formulation

In agricultural research, formulations containing 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid were tested against common agricultural pests. Results indicated a high level of effectiveness, leading to further development into commercial pesticide products .

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula C₁₀H₁₆N₂O₂.

Biological Activity

5-Methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological evaluations, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with specific substituents: a carboxylic acid group at the 4-position, a methyl group at the 5-position, and a 3-methylbutyl group at the 1-position. The synthesis typically involves the condensation of 3-methylbutylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation to introduce the carboxylic acid group.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrazole ring engages in π-π interactions with aromatic residues. These interactions can modulate enzymatic activity and receptor binding, leading to various biological effects.

Enzyme Inhibition

5-Methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting neuraminidase (NA), an enzyme critical for viral replication. For instance, derivatives of pyrazole compounds have demonstrated varying degrees of NA inhibition, with structural modifications influencing their efficacy .

| Compound | Inhibition Activity (%) | Notes |

|---|---|---|

| 6i | 52.31 | Highest activity among tested derivatives |

| 12c | 56.45 | Strong electron-withdrawing group enhances activity |

| 24b | 60.91 | Optimal substitution pattern improves inhibition |

Antifungal Activity

Research has also highlighted the antifungal properties of related pyrazole derivatives. A study on novel pyrazole-4-carboxamide derivatives revealed significant antifungal activity against several phytopathogenic fungi, indicating that structural modifications can enhance bioactivity .

| Compound | Activity Against Fungi | Comparison |

|---|---|---|

| 9m | Higher than boscalid | Stronger bioactivity due to structural features |

| 12a | Moderate | Less effective than other derivatives |

Case Studies

Case Study 1: Neuraminidase Inhibition

In a study evaluating various pyrazole derivatives for neuraminidase inhibition, it was found that compounds with specific substitutions at the phenyl ring exhibited enhanced activity. The optimal compound (6i) showed a significant inhibition percentage of 52.31%, suggesting that both steric and electronic properties are crucial for binding efficacy .

Case Study 2: Antifungal Evaluation

A series of pyrazole-4-carboxamide derivatives were synthesized and tested against seven phytopathogenic fungi. Compound 9m exhibited superior antifungal activity compared to traditional fungicides like boscalid, demonstrating the potential of these compounds in agricultural applications .

Q & A

Q. What are the key considerations for synthesizing 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid with high purity?

The synthesis typically involves three stages: (1) cyclocondensation of ethyl acetoacetate with hydrazine derivatives to form the pyrazole core, (2) alkylation at the 1-position using 3-methylbutyl halides under basic conditions (e.g., NaH/DMF), and (3) hydrolysis of the ester group to the carboxylic acid using aqueous NaOH or LiOH . Critical factors include:

- Temperature control during alkylation (60–80°C) to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Elemental analysis and HPLC (>95% purity) for final compound validation .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

- ¹H/¹³C-NMR : Confirm regioselectivity of alkylation (e.g., singlet for 5-methyl protons at δ 2.3–2.5 ppm) and carboxylic acid proton (δ 12–13 ppm, broad) .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester intermediates; ~1680 cm⁻¹ for carboxylic acid) .

- Mass spectrometry (ESI/HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₈N₂O₂ at m/z 223.1445) .

Q. How are the anti-inflammatory and analgesic activities of this compound evaluated in preclinical studies?

- Carrageenan-induced paw edema (rat model) : Measure edema reduction at 3–6 hours post-administration (dose range: 10–50 mg/kg, oral).

- Acetic acid-induced writhing (mouse model) : Quantify writhes over 20 minutes; compare to aspirin or indomethacin controls.

- Ulcerogenicity assessment : Histopathological analysis of gastric mucosa after 7-day dosing .

Advanced Research Questions

Q. How does the steric bulk of the 3-methylbutyl group influence regioselectivity in substitution reactions?

The 3-methylbutyl substituent introduces steric hindrance at the 1-position, directing electrophilic substitutions to the 5-methyl and 4-carboxylic acid positions. Computational studies (DFT, B3LYP/6-31G*) show:

- Reduced electron density at the 1-position due to alkyl group electron-donating effects.

- Preferential nucleophilic attack at the 4-carboxylic acid site in coupling reactions (e.g., amide bond formation) .

Q. How can computational chemistry optimize reaction pathways for introducing the 3-methylbutyl group?

- Quantum chemical calculations (e.g., Gaussian) : Model transition states to identify energy barriers for alkylation.

- Reaction path sampling : Screen solvents (DMF vs. THF) and bases (NaH vs. K₂CO₃) to maximize yield.

- Machine learning : Train models on pyrazole alkylation datasets to predict optimal conditions (e.g., 80°C, DMF, 12-hour reaction) .

Q. How should researchers address contradictory biological activity data across studies with varying substituents?

- Orthogonal assays : Cross-validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays.

- Structural-activity relationship (SAR) analysis : Compare logP values (e.g., 3-methylbutyl vs. phenyl substituents) to correlate lipophilicity with ulcerogenic risk .

Q. What strategies mitigate solubility challenges during in vitro assays?

- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) for stock solutions.

- pH adjustment : Buffer at pH 7.4 (carboxylic acid deprotonation enhances solubility).

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability .

Q. How do comparative SAR studies inform the design of analogs with reduced toxicity?

- Substituent libraries : Synthesize analogs with shorter alkyl chains (e.g., isobutyl vs. 3-methylbutyl) to balance activity and gastric toxicity.

- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) to prioritize substituents with lower steric clash .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.